4-Trifluoromethylbenzoic acid, N'-(2-hydroxybenzoyl)hydrazide
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Overview
Description
N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE is a chemical compound known for its unique structure and properties It features a hydroxybenzoyl group and a trifluoromethyl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE typically involves the reaction of 2-hydroxybenzoic acid with 4-(trifluoromethyl)benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoyl derivatives: These compounds share the hydroxybenzoyl group and exhibit similar chemical properties.
Trifluoromethylbenzohydrazides: These compounds contain the trifluoromethyl group and have comparable reactivity.
Uniqueness
N’-(2-HYDROXYBENZOYL)-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE is unique due to the combination of both hydroxybenzoyl and trifluoromethyl groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11F3N2O3 |
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Molecular Weight |
324.25 g/mol |
IUPAC Name |
2-hydroxy-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-7-5-9(6-8-10)13(22)19-20-14(23)11-3-1-2-4-12(11)21/h1-8,21H,(H,19,22)(H,20,23) |
InChI Key |
BAWZGIQHIPOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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